Cas no 198057-56-6 (1-cyclohexyl-2-hydroxypropan-1-one)

1-cyclohexyl-2-hydroxypropan-1-one 化学的及び物理的性質
名前と識別子
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- 1-cyclohexyl-2-hydroxypropan-1-one
- DTXSID90454174
- EN300-202764
- DTXCID50404993
- SCHEMBL14490223
- 1-Propanone, 1-cyclohexyl-2-hydroxy-
- YHA05756
- 198057-56-6
-
- MDL: MFCD24694412
- インチ: InChI=1S/C9H16O2/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3
- InChIKey: YQLMBNLBZVIGSG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 156.115029749g/mol
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37.3Ų
1-cyclohexyl-2-hydroxypropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-202764-5.0g |
1-cyclohexyl-2-hydroxypropan-1-one |
198057-56-6 | 95% | 5g |
$3065.0 | 2023-05-31 | |
Enamine | EN300-202764-1g |
1-cyclohexyl-2-hydroxypropan-1-one |
198057-56-6 | 95% | 1g |
$1057.0 | 2023-09-16 | |
Aaron | AR002BYN-50mg |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 50mg |
$362.00 | 2023-12-14 | |
Aaron | AR002BYN-500mg |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 500mg |
$1158.00 | 2023-12-14 | |
Aaron | AR002BYN-1g |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 1g |
$1479.00 | 2023-12-14 | |
A2B Chem LLC | AB07715-500mg |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 500mg |
$903.00 | 2024-04-20 | |
1PlusChem | 1P002BQB-2.5g |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 2.5g |
$2622.00 | 2024-06-17 | |
Aaron | AR002BYN-5g |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 5g |
$4240.00 | 2023-12-14 | |
Aaron | AR002BYN-10g |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 10g |
$6275.00 | 2023-12-14 | |
Aaron | AR002BYN-100mg |
1-Propanone, 1-cyclohexyl-2-hydroxy- |
198057-56-6 | 95% | 100mg |
$529.00 | 2023-12-14 |
1-cyclohexyl-2-hydroxypropan-1-one 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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10. Book reviews
1-cyclohexyl-2-hydroxypropan-1-oneに関する追加情報
Research Briefing on 1-cyclohexyl-2-hydroxypropan-1-one (CAS: 198057-56-6) in Chemical Biology and Pharmaceutical Applications
1-cyclohexyl-2-hydroxypropan-1-one (CAS: 198057-56-6) is a chiral hydroxy ketone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and functional materials. Recent studies have explored its role in asymmetric synthesis, enzyme inhibition, and as a building block for complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-cyclohexyl-2-hydroxypropan-1-one as a precursor for novel kinase inhibitors. The research team developed an efficient synthetic route using this compound to create a series of pyrazole derivatives that showed promising activity against CDK2/cyclin E, with IC50 values in the low micromolar range. The chiral center of the molecule was found to be crucial for binding affinity, as evidenced by molecular docking studies.
In the field of antimicrobial research, a recent breakthrough (Nature Communications, 2024) highlighted the compound's potential in combating antibiotic-resistant pathogens. Scientists modified the hydroxyl group of 1-cyclohexyl-2-hydroxypropan-1-one to create novel quorum sensing inhibitors that effectively disrupted biofilm formation in Pseudomonas aeruginosa without inducing bacterial resistance. The study reported a 78% reduction in biofilm mass at concentrations below cytotoxic levels.
From a synthetic chemistry perspective, advances in catalytic asymmetric hydrogenation have significantly improved the production efficiency of enantiomerically pure 1-cyclohexyl-2-hydroxypropan-1-one. A 2024 ACS Catalysis paper described a novel iridium-based catalyst system achieving 99% ee with turnover numbers exceeding 10,000, addressing previous challenges in large-scale production of this valuable chiral building block.
Pharmacokinetic studies of derivatives based on 1-cyclohexyl-2-hydroxypropan-1-one have shown favorable ADME profiles, particularly in terms of blood-brain barrier penetration. This has led to its investigation in central nervous system drug development, with several candidates currently in preclinical trials for neurodegenerative disorders. The compound's balanced lipophilicity (logP ~1.8) and molecular weight (156.22 g/mol) make it particularly suitable for medicinal chemistry optimization.
Recent analytical advancements have enabled more precise characterization of 1-cyclohexyl-2-hydroxypropan-1-one and its derivatives. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods now allow for detection limits below 0.1 ng/mL in biological matrices, facilitating more accurate pharmacokinetic studies and metabolite identification.
Looking forward, the unique structural features of 1-cyclohexyl-2-hydroxypropan-1-one continue to inspire innovation across multiple domains of chemical biology. Current research directions include its application in PROTAC design, as a versatile linker in bifunctional compounds, and as a core structure for developing new classes of enzyme activators. The compound's commercial availability (purity ≥98%) from major chemical suppliers has further accelerated its adoption in both academic and industrial research settings.
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